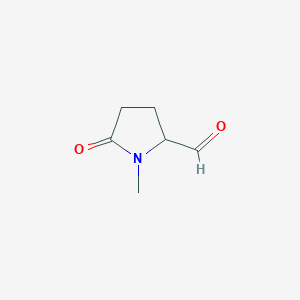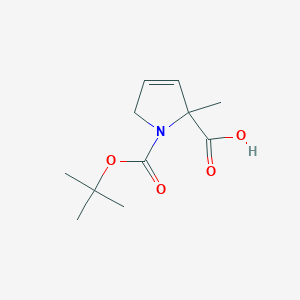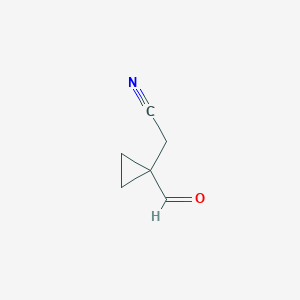![molecular formula C10H9N3O4 B3420359 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 184681-83-2](/img/structure/B3420359.png)
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Übersicht
Beschreibung
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with a complex structure that includes both pyridine and pyrimidine rings. This compound is known for its significant biochemical and physiological effects, making it a subject of interest in various scientific research fields .
Wirkmechanismus
Target of Action
The primary target of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is xanthine oxidase . Xanthine oxidase is an enzyme involved in the production of uric acid .
Mode of Action
The compound achieves its therapeutic effects by inhibiting xanthine oxidase . This inhibition may mitigate the production of reactive oxygen species (ROS), which are byproducts of uric acid production .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine degradation pathway , which is responsible for the breakdown of purine bases into uric acid . By inhibiting xanthine oxidase, the compound reduces the production of uric acid and, consequently, the level of ROS .
Result of Action
The inhibition of xanthine oxidase by the compound leads to a decrease in uric acid production . This can help in conditions where uric acid levels are high, such as gout . Additionally, by reducing ROS production, the compound may also have potential antioxidant effects .
Biochemische Analyse
Biochemical Properties
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, this compound reduces the production of uric acid, thereby preventing gout and hyperuricemia .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of reactive oxygen species (ROS) through the inhibition of xanthine oxidase. This reduction in ROS production can mitigate oxidative stress and inflammation in cells . Additionally, it has been observed to affect cell signaling pathways and gene expression related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the molybdenum center of xanthine oxidase, thereby inhibiting the enzyme’s activity. This inhibition prevents the oxidation of hypoxanthine and xanthine, leading to a decrease in uric acid production . The compound’s ability to inhibit xanthine oxidase also results in reduced ROS production, which can have protective effects against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound maintains its inhibitory effects on xanthine oxidase over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces uric acid levels without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in the use of this compound.
Metabolic Pathways
This compound is primarily metabolized in the liver. The main metabolic pathway involves its conversion to oxypurinol, which retains the ability to inhibit xanthine oxidase . This metabolic conversion is facilitated by enzymes such as aldehyde oxidase and xanthine oxidase itself . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in reducing uric acid levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to xanthine oxidase to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable acetyl compound, followed by cyclization to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit certain enzymes makes it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its enzyme inhibition properties, particularly in the treatment of diseases related to oxidative stress.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used to treat gout.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific structural features that allow it to effectively inhibit xanthine oxidase while potentially offering different pharmacokinetic properties compared to other inhibitors .
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-7-6(8(14)13(2)10(12)17)3-5(4-11-7)9(15)16/h3-4H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPDXJELGFBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184681-83-2 | |
| Record name | 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)



